molecular formula C41H51N5O8Si B12503370 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12503370
M. Wt: 770.0 g/mol
InChI Key: XAIQBZNFPUNWMQ-UHFFFAOYSA-N
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Description

“N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” is a complex organic compound that features multiple functional groups, including methoxyphenyl, phenylmethoxy, tert-butyl(dimethyl)silyl, hydroxyoxolan, and purinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring, which is then functionalized with hydroxy and tert-butyl(dimethyl)silyl groups.

    Attachment of the purinyl group: The purinyl group is introduced through a nucleophilic substitution reaction, where a suitable purine derivative reacts with the oxolan intermediate.

    Introduction of the methoxyphenyl and phenylmethoxy groups: These groups are typically introduced through etherification reactions, where the corresponding phenols react with the oxolan intermediate.

    Final amide formation: The final step involves the formation of the amide bond through a condensation reaction between the oxolan intermediate and 2-methylpropanamide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group in the purinyl ring can be reduced to form a hydroxyl group.

    Substitution: The methoxyphenyl and phenylmethoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, “N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The purinyl group suggests that it may interact with nucleic acids or enzymes involved in nucleotide metabolism.

Medicine

In medicine, “this compound” may be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of “N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The purinyl group suggests that it may inhibit or activate enzymes involved in nucleotide metabolism, while the other functional groups may modulate its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide: is similar to other purine derivatives, such as adenosine and guanosine.

    This compound: is also similar to other oxolan derivatives, such as ribose and deoxyribose.

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQBZNFPUNWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H51N5O8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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